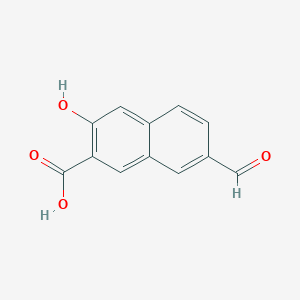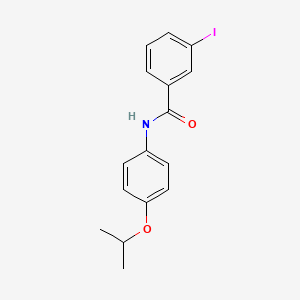
2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate
Descripción general
Descripción
2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate is a complex organic compound that features a pyrrole ring substituted with benzyl, tert-butyl, and dioxaborolane groups
Métodos De Preparación
The synthesis of 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate typically involves multiple steps. One common method includes the formation of the pyrrole ring followed by the introduction of the benzyl, tert-butyl, and dioxaborolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct substitution pattern and high yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl, tert-butyl, and dioxaborolane groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for borylation and transition metal catalysts for hydroboration. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, potentially as a probe or a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, with interest in its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group, for example, can participate in borylation reactions, which are crucial in the formation of carbon-boron bonds. These interactions can influence various pathways, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds include other pyrrole derivatives and boron-containing molecules. For instance:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.
tert-Butyl carbamate: Another tert-butyl-containing compound with different applications. The uniqueness of 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity.
Propiedades
Número CAS |
1233525-93-3 |
|---|---|
Fórmula molecular |
C23H30BNO6 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C23H30BNO6/c1-21(2,3)29-20(27)25-14-17(24-30-22(4,5)23(6,7)31-24)13-18(25)19(26)28-15-16-11-9-8-10-12-16/h8-14H,15H2,1-7H3 |
Clave InChI |
LPUMGCGCAHLTFC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








propanedioate](/img/structure/B8453233.png)



![4-Hydrazino-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8453269.png)

